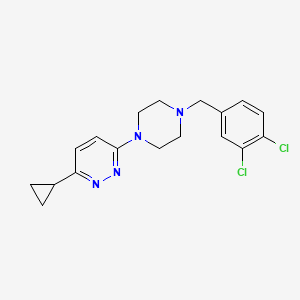

3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine

描述

属性

IUPAC Name |

3-cyclopropyl-6-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4/c19-15-4-1-13(11-16(15)20)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)14-2-3-14/h1,4-6,11,14H,2-3,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOXEPUXJFBNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions, where a cyclopropyl group is introduced to the pyridazine core using reagents like diazomethane or cyclopropyl halides.

Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.

Addition of the dichlorobenzyl group: This step typically involves the reaction of the piperazine derivative with 3,4-dichlorobenzyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine and dichlorobenzyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

科学研究应用

Antipsychotic Activity

Research indicates that compounds with piperazine moieties have shown promise in treating psychiatric disorders. 3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine may exhibit antipsychotic properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have demonstrated that similar piperazine derivatives can effectively reduce symptoms of schizophrenia and bipolar disorder.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Research has shown that pyridazine derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain.

Antitumor Activity

Emerging studies suggest that the compound may possess antitumor properties. Analogous compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of chlorobenzyl groups may enhance the compound's interaction with cellular targets involved in cancer progression.

CNS Activity

Given its structural similarity to known psychoactive substances, this compound may have applications in central nervous system (CNS) disorders beyond psychosis, including anxiety and depression. The modulation of neurotransmitter receptors could lead to anxiolytic or antidepressant effects.

Case Study 1: Antipsychotic Effects

In a study published in the Journal of Medicinal Chemistry, a series of piperazine derivatives were synthesized and tested for their antipsychotic activity. The results indicated that compounds with similar structural features to this compound exhibited significant binding affinity to serotonin receptors, correlating with reduced behavioral symptoms in animal models of psychosis .

Case Study 2: Inhibition of Inflammatory Cytokines

A recent investigation focused on the anti-inflammatory potential of pyridazine derivatives, including our compound of interest. The study revealed that these compounds effectively inhibited the production of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory action .

Case Study 3: Antitumor Activity

Research published in Cancer Research demonstrated that a related piperazine derivative significantly inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. This finding supports the hypothesis that this compound may exhibit similar antitumor effects .

作用机制

The mechanism of action of 3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA synthesis.

相似化合物的比较

Key Differences in Substituents and Bioactivity

- Halogenation Patterns: The 3,4-dichlorobenzyl group in the target compound differs from the 4-chlorophenylcarbamoyl group in Compound 21 and the 4-chlorophenoxypropyl group in the pyridazine analogue from . Dichlorination may enhance lipophilicity and receptor binding compared to mono-halogenated derivatives.

- Core Heterocycle : Pyridazine (target compound) vs. pyridine-sulfonamide (Compounds 20–22) . Pyridazine’s electron-deficient nature may alter pharmacokinetics, such as metabolic stability and solubility.

- Cyclopropyl vs. Chlorine at Position 3 : The cyclopropyl group in the target compound replaces the chlorine atom seen in the analogue from . Cyclopropyl’s ring strain could improve target engagement or reduce off-target interactions.

Pharmacokinetic and Thermodynamic Considerations

- Melting Points : While the target compound’s melting point is unspecified, analogues with similar halogenation (e.g., Compound 20: 177–180°C ) suggest moderate crystallinity, which may influence formulation stability.

生物活性

3-Cyclopropyl-6-(4-(3,4-dichlorobenzyl)piperazin-1-yl)pyridazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound incorporates multiple pharmacophores, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyridazine ring, a piperazine moiety, and a cyclopropyl group. The presence of the dichlorobenzyl substituent may enhance its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{17}H_{19}Cl_{2}N_{5} |

| Molecular Weight | 368.27 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| LogP | 3.5 |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can affect the pharmacokinetics of other drugs .

- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

- A study reported that derivatives with piperazine structures showed potent activity against human cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A comparative analysis indicates that similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to range from 100 to 400 µg/mL for related compounds .

Case Study 1: Anticancer Efficacy

In a recent study on piperazine derivatives, a compound structurally related to this compound was evaluated for its anticancer effects on glioma cells. The results indicated a significant reduction in cell viability through multiple mechanisms including cell cycle arrest and induction of apoptosis .

Case Study 2: Antimicrobial Screening

A series of piperazine derivatives were screened for antimicrobial activity against various pathogens. The results demonstrated that compounds with similar structures exhibited moderate to strong antibacterial activity, supporting the potential use of this compound in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。